2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Description
2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative characterized by a methylsulfanyl (-SMe) group at the C5 position and a 4-methylphenyl substituent at the C2 position of the heterocyclic ring.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-methylsulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-3-5-8(6-4-7)9-11-12-10(13-9)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCOVGMVQFLCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation. One common method includes the reaction of 4-methylbenzhydrazide with carbon disulfide in the presence of a base, followed by oxidation with hydrogen peroxide or another suitable oxidizing agent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxadiazoles.
Scientific Research Applications
Overview
2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole, with the CAS number 78874-84-7, is a heterocyclic compound that has garnered interest in several scientific fields due to its unique chemical structure and properties. This compound is characterized by its oxadiazole ring, which is known for diverse biological activities, making it a valuable subject in medicinal chemistry and material science.
Medicinal Chemistry
This compound has been extensively studied for its potential therapeutic applications. The compound exhibits various biological activities such as:
- Antimicrobial Activity : Research indicates that oxadiazoles can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The unique structure of this compound enhances its interaction with microbial targets .
- Anticancer Properties : Several studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that control cell survival and proliferation .
- Anti-inflammatory Effects : The compound is being investigated for its potential to reduce inflammation through inhibition of pro-inflammatory cytokines .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block. Its ability to undergo various chemical reactions allows for the synthesis of more complex molecules. Key reactions include:
- Cyclization Reactions : The compound can participate in cyclization reactions to form new heterocycles, which are often used in drug design .
- Functional Group Transformations : It can be modified through oxidation and reduction processes to yield derivatives with enhanced properties .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Development : The compound can be incorporated into polymers to impart specific functionalities such as increased thermal stability or enhanced electrical properties .
- Dyes and Pigments : Its vibrant color properties allow for potential applications in dye synthesis, contributing to the development of new coloring agents for various materials .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Yurttaş et al., 2023 | Anticancer Activity | Identified novel derivatives with significant cytotoxic effects against various cancer cell lines. |
| Elagawany et al., 2023 | Synthesis Methods | Developed a new synthetic route for efficient production of oxadiazole derivatives with improved yields. |
| Green et al., 2023 | Antitubercular Activity | Optimized compounds targeting polyketide synthase with promising results against Mycobacterium tuberculosis. |
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and other biomolecules.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural Analogues with Sulfur-Containing Substituents
Methylthio vs. Methylsulfonyl Groups
- 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) : Synthesized via alkylation of a thiol precursor with iodomethane (81% yield). This compound serves as a precursor for sulfonyl derivatives .
- 2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20) : Oxidation of the methylthio group to a sulfonyl group enhances polarity and bioactivity. Demonstrated improved inhibitory effects in enzyme assays compared to its thioether counterpart .
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole : Exhibited superior antibacterial activity against Xanthomonas species (EC₅₀: 1.98–0.17 µg/mL), outperforming commercial pesticides like thiodiazole copper .
Key Insight : Sulfonyl derivatives generally exhibit higher bioactivity than thioether analogs due to enhanced electrophilicity and stability .
Thioalkyl and Sulfonyl Linkers
- 4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)sulfonyl)butanoic acid (21): Incorporates a sulfonyl-linked butanoic acid chain, enabling Rho kinase inhibition. This highlights the role of sulfonyl groups in modulating enzyme interactions .
- 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole : Demonstrated high yield (83.3%) and a melting point of 113–114°C, indicating stable crystalline properties .
Electron-Withdrawing and Aromatic Substituents
Nitro and Halogen Groups
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) : Electron-withdrawing nitro and chloro groups enhance CNS depressant activity, suggesting improved blood-brain barrier penetration .
- 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole (4c) : Exhibited anti-breast cancer activity via estrogen receptor binding (PDB ID: 3ERT), confirmed by molecular docking and XRD analysis .
Aromatic and Heteroaromatic Moieties
Table 1: Comparative Data for Key 1,3,4-Oxadiazole Derivatives
Biological Activity
Overview
2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.
- IUPAC Name : 2-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
- Molecular Formula : C11H12N2OS
- Molecular Weight : 220.29 g/mol
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various 1,3,4-oxadiazole derivatives, compounds similar to this compound demonstrated potent antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action often involves the inhibition of bacterial enzymes, leading to cell death and reduced viability of pathogens .
Anticancer Potential
The anticancer properties of oxadiazoles are particularly noteworthy. A review highlighted that 1,3,4-oxadiazoles can induce apoptosis in cancer cells through various mechanisms. These include:
- Inhibition of growth factors and kinases.
- Interaction with nucleic acids and enzymes critical for cancer cell proliferation.
For instance, structural modifications of the oxadiazole scaffold have shown promising results in enhancing cytotoxicity against several cancer cell lines .
Anti-inflammatory and Analgesic Effects
In vivo studies have demonstrated that oxadiazole derivatives possess anti-inflammatory properties. For example, compounds similar to this compound were tested using the carrageenan-induced paw edema model in rats. Results indicated significant edema inhibition compared to standard anti-inflammatory drugs like Indomethacin .
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular pathways that lead to inflammation and cancer progression.
- Induction of Apoptosis : By affecting mitochondrial pathways or interacting with DNA repair mechanisms, it can trigger programmed cell death in malignant cells.
Case Studies and Research Findings
Q & A
Q. What are the best practices for stability studies under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
